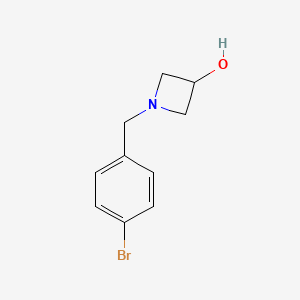

4-(4-溴苯基)-1-苯基丁酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

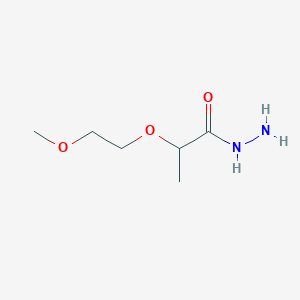

4-(4-Bromophenyl)-1-phenylbutan-1-one, also known as 4-bromo-1-phenylbutan-1-one, is a versatile organic compound used in a variety of scientific research applications. It is a colorless solid with a melting point of 90-92°C and a boiling point of 221-222°C. It is soluble in water, alcohols, and other organic solvents, making it an ideal compound for a wide range of synthetic reactions. This compound has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds, as well as in the study of biochemical and physiological processes. In

科学研究应用

Antimicrobial and Antiproliferative Agents

- Scientific Field : Pharmacology

- Summary of Application : This compound has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of Mixed Bisamide Derivative and Monoamide Product

- Scientific Field : Organic Chemistry

- Summary of Application : 4-Bromophenyl isocyanate, which can be derived from “4-(4-Bromophenyl)-1-phenylbutan-1-one”, is used in the synthesis of mixed bisamide derivative and monoamide product .

- Methods of Application : The specific methods of application are not detailed in the source, but typically involve reaction of the isocyanate with appropriate amines or alcohols .

- Results or Outcomes : The outcomes of these reactions are the formation of mixed bisamide derivatives and monoamide products .

Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine

- Scientific Field : Organic Chemistry

- Summary of Application : “4-(4-Bromophenyl)-1-phenylbutan-1-one” is used in the synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcome of this reaction is the formation of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine .

Synthesis of Porphyrin-based Conjugated Organic Polymer

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is used in the synthesis of a porphyrin-based conjugated organic polymer (COP) constructed from 5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcome of this reaction is the formation of a porphyrin-based conjugated organic polymer .

Synthesis of Porous Organic Polymers

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is used in the synthesis of porous organic polymers .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcome of this reaction is the formation of porous organic polymers .

Synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is used in the synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens .

属性

IUPAC Name |

4-(4-bromophenyl)-1-phenylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c17-15-11-9-13(10-12-15)5-4-8-16(18)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHPRBJJKZQBPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-1-phenylbutan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1375117.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)

![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)